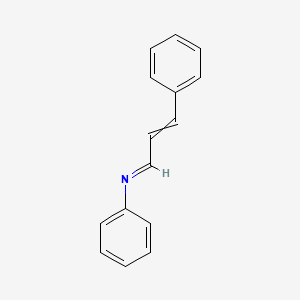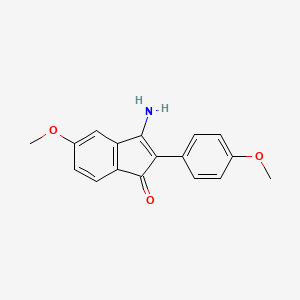
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide
Vue d'ensemble
Description
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is a chemical compound with a unique structure that includes a quinoxaline core substituted with a chloro group and an amido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The propanamido group can be introduced through an amidation reaction using propanoyl chloride and a suitable amine.
Attachment of the Hexanamide Chain: The final step involves the attachment of the hexanamide chain through a coupling reaction using hexanoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amido derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-Chloroquinoxalin-2-YL)hexanamide
- N-(3-Propanamidoquinoxalin-2-YL)hexanamide
- N-(7-Chloro-3-propanamidoquinoxalin-2-YL)butanamide
Uniqueness
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is unique due to the specific combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61929-12-2 |
|---|---|
Formule moléculaire |
C17H21ClN4O2 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-[7-chloro-3-(propanoylamino)quinoxalin-2-yl]hexanamide |
InChI |
InChI=1S/C17H21ClN4O2/c1-3-5-6-7-15(24)22-17-16(21-14(23)4-2)19-12-9-8-11(18)10-13(12)20-17/h8-10H,3-7H2,1-2H3,(H,19,21,23)(H,20,22,24) |
Clé InChI |
ACPVQYUCMRRDHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC1=NC2=C(C=CC(=C2)Cl)N=C1NC(=O)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridin-3-yl]methanol hydrochloride](/img/structure/B8662706.png)




![(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B8662746.png)
![[(2,4-Dichlorobenzoyl)amino]thiourea](/img/structure/B8662756.png)







